REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](SC)=[C:6]([CH:9]=1)[C:7]#[N:8].O[O:13][S:14]([O-:16])=O.[K+].[C:18](#N)C>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:14]([CH3:18])(=[O:16])=[O:13])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C#N)C1)SC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 0° C. for 3 hr
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C#N)C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |